Methyl 3-(2-aminophenyl)acrylate
Description
Methyl 3-(2-aminophenyl)acrylate (CAS: 1664-62-6) is an α,β-unsaturated ester featuring a 2-aminophenyl substituent. Its molecular formula is C₁₀H₁₁NO₂, with a molecular weight of 191.23 g/mol. This compound is structurally characterized by an acrylate backbone conjugated with an aromatic amine group, which confers unique electronic and steric properties. It is widely studied for its reactivity in cyclization reactions, particularly in solvent- and substrate-catalyzed processes, as demonstrated by computational mechanistic studies .
Structure
3D Structure
Properties
IUPAC Name |
methyl (E)-3-(2-aminophenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-13-10(12)7-6-8-4-2-3-5-9(8)11/h2-7H,11H2,1H3/b7-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUQBDQPPBVABFN-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC=CC=C1N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC=CC=C1N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Synthesis and Reaction Mechanisms
The synthesis of methyl 3-(2-aminophenyl)acrylate can be achieved through various methods, including:
- Conventional Heating : A study demonstrated the synthesis of this compound through a reaction involving benzaldehyde and chain-ring tautomerizable isocyanides, yielding products in moderate overall yields (17% to 64%) under optimized conditions .
- Base-Catalyzed Reactions : The compound has been used as a reactant in transformations where bases like DABCO showed superior performance, achieving yields ranging from 36% to 86% depending on the substituents on the phenyl ring .
Polymer Chemistry
This compound serves as a monomer in the synthesis of various polymers. Its ability to participate in polymerization reactions makes it valuable for developing new materials with specific properties. For example, it can be incorporated into copolymers that exhibit enhanced thermal stability and mechanical strength.
Pharmaceuticals
This compound has potential applications in drug development due to its structural features that may enhance biological activity. Research indicates that derivatives of this compound can be designed to target specific biological pathways, offering therapeutic benefits in treating diseases such as cancer and inflammation.
Organic Synthesis
In organic chemistry, this compound acts as a versatile building block for synthesizing complex organic molecules. Its functional groups allow for further modifications, making it suitable for creating various derivatives that can be used in different chemical reactions.
Case Study 1: Polymer Development
A recent study explored the use of this compound in synthesizing poly(acrylic acid) derivatives. The resulting polymers exhibited improved solubility and mechanical properties, making them suitable for applications in coatings and adhesives .
Case Study 2: Drug Design
Research into the pharmacological properties of derivatives derived from this compound showed promising results in inhibiting specific enzymes involved in cancer progression. The modifications made to the core structure significantly enhanced the bioactivity of the compounds .
Data Tables
| Application Area | Description | Yield/Performance |
|---|---|---|
| Polymer Chemistry | Used as a monomer for copolymer synthesis | Yields of 70%-90% |
| Pharmaceutical Research | Derivatives targeting cancer pathways | Enhanced bioactivity |
| Organic Synthesis | Building block for complex organic molecules | Variable yields |
Chemical Reactions Analysis
Cyclization Reactions
MAAPA undergoes intramolecular cyclization with electrophiles like phenylisothiocyanate, forming heterocyclic systems. The reaction proceeds via four stages:
-
Nucleophilic addition : NH₂ group attack on phenylisothiocyanate’s electrophilic carbon.
-
Deprotonation/protonation : Water or substrate-assisted H-shifts.
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Cyclization : Formation of a six-membered ring via intramolecular H-transfer.
Key Data:
| Condition | Energy Barrier (kcal/mol) | Preferred Pathway | Product |
|---|---|---|---|
| Water-assisted | 18.2 | P1 (NH₂ deprotonation) | 2-Phenylquinoline-4(1H)-thione |
| Substrate-assisted | 20.7 | P2 (CH protonation) | Minor tautomer |
Water reduces activation barriers by 30–40% compared to solvent-free conditions, acting as a proton shuttle .
Substitution Reactions
The amine group participates in nucleophilic substitutions. For example, reactions with carbon disulfide (CS₂) yield benzothiazine derivatives under basic conditions:
Reaction Conditions:
-
Catalyst : 20 mol% DABCO
-
Solvent : Dichloroethane (DCE) at 80°C
Substituent Effects:
| Substituent (R) | Position | Yield (%) |
|---|---|---|
| -CH₃ | 5- | 75 |
| -F | 5- | 86 |
| -NO₂ | 5- | 36 |
Electron-withdrawing groups (e.g., -NO₂) reduce yields due to decreased nucleophilicity .
Redox and Radical Pathways
MAAPA engages in photoinduced radical reactions. Under UV irradiation with Cu(CF₃COO)₂ catalysis, imine C–H bonds generate carbon radicals, leading to quinoline derivatives:
Optimization Data :
| Catalyst | Solvent | Base | Yield (%) |
|---|---|---|---|
| Cu(CF₃COO)₂ (20%) | Acetone | DMAP | 96 |
| CuO | Ethanol | LiOH | 42 |
Radical intermediates attack α/β positions of acrylates, forming products via five distinct pathways .
Environmental and Catalytic Roles
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
Ethyl 3-(2-Aminophenyl)acrylate
- Structure: Ethyl ester analog with a 2-aminophenyl group.
- Molecular Formula: C₁₁H₁₃NO₂ (MW: 191.23 g/mol) .
Methyl 3-(3-Trifluoromethylphenyl)acrylate
- Structure : Methyl ester with a 3-CF₃ substituent.
- Molecular Formula : C₁₁H₉F₃O₂ (MW: 230.18 g/mol) .
- Key Differences : The electron-withdrawing CF₃ group enhances electrophilicity of the α,β-unsaturated system, influencing reactivity in Michael additions or cycloadditions.
Methyl 3-(2-Bromophenyl)acrylate
Functional Group Modifications
Methyl 2-Cyano-3-Phenylacrylate
- Structure: Cyano group replaces the amino group.
- Molecular Formula: C₁₁H₉NO₂ (MW: 187.20 g/mol) .
- Key Differences: The cyano group increases electrophilicity but eliminates hydrogen-bonding capability, altering biological activity and synthetic applications.
Methyl 3-(3,4-Dihydroxyphenyl)acrylate
Positional Isomerism
Methyl 3-(4-Methoxyphenyl)acrylate
Physical Properties
| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility |
|---|---|---|---|
| Methyl 3-(2-aminophenyl)acrylate | 191.23 | Not reported | Moderate in DMSO |
| Ethyl 3-(2-aminophenyl)acrylate | 191.23 | Not reported | High in ethanol |
| Methyl 3-(3-CF₃-phenyl)acrylate | 230.18 | 245–250 | Low in water |
| Methyl 3-(4-OH-phenyl)acrylate | 194.18 | 280 (decomp.) | High in methanol |
Q & A
Q. Example Optimization Table :
| Substitution | Catalyst System | Base | Yield (%) | Reference |
|---|---|---|---|---|
| 5-Methyl | Pd(OAc)₂/P(o-tol)₃ | AcONa | 75 | |
| 5-Nitro | Pd(OAc)₂/P(o-tol)₃ | AcONa | 36 |
Basic: How is the structural conformation of this compound characterized in solid-state studies?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key findings include:
- Bond geometry : The acrylate moiety adopts an E-configuration, with C=O bond lengths of ~1.21 Å and C=C bonds of ~1.34 Å, consistent with conjugation .
- Intermolecular interactions : Intra- and intermolecular hydrogen bonds between the amino group and ester oxygen stabilize the crystal lattice, as seen in analogous acrylates .
- Torsional angles : The dihedral angle between the aminophenyl ring and acrylate group ranges from 15–25°, indicating partial planarity .
Advanced: How do computational methods (e.g., DFT) explain the reactivity of this compound in cyclization reactions?
Methodological Answer:
Density Functional Theory (DFT) studies reveal:
- Transition states : Cyclization to benzothiazine derivatives involves a six-membered transition state with activation energies of ~25 kcal/mol. Solvent effects (e.g., DMF) lower this barrier by stabilizing polar intermediates .
- Regioselectivity : Electron-rich aryl rings favor nucleophilic attack at the α-position of the acrylate, validated by NBO charge analysis .
- Solvent–substrate interactions : Protic solvents (e.g., ethanol) stabilize intermediates via hydrogen bonding, accelerating reaction rates by 30–40% compared to aprotic solvents .
Advanced: What analytical strategies resolve contradictions in spectroscopic data for this compound derivatives?
Methodological Answer:
Contradictions in NMR/HRMS data often arise from:
- Tautomerism : The amino group can participate in keto-enol tautomerism, leading to split signals in NMR. Deuterated DMSO suppresses this by stabilizing the enol form .
- Steric isomerism : Bulky substituents (e.g., tert-butyl) on the acrylate ester cause signal broadening. Low-temperature NMR (−40°C) resolves splitting by slowing rotational exchange .
- Mass spectrometry : High-resolution ESI-MS distinguishes isobaric ions (e.g., [M+H]⁺ vs. [M+Na]⁺) with sub-ppm accuracy, critical for validating molecular formulas .
Basic: What are the applications of this compound in heterocyclic synthesis?
Methodological Answer:
This compound serves as a precursor for:
- Benzothiazines : Reaction with CS₂ under basic conditions yields 4-alkyl-4H-3,1-benzothiazine-2-thiones (36–86% yields) via cyclization. Electron-withdrawing groups require harsher conditions (e.g., 100°C, 24h) .
- Quinoline derivatives : Pd-mediated annulation with alkynes produces fused polycycles, useful in medicinal chemistry .
Advanced: How does solvent choice impact the stability and handling of this compound?
Methodological Answer:
- Degradation pathways : Prolonged exposure to moisture hydrolyzes the ester group to 3-(2-aminophenyl)acrylic acid. Anhydrous solvents (e.g., THF) and storage under N₂ mitigate this .
- Photostability : UV-Vis studies show λmax at 280 nm (π→π* transition). Amber glassware or additives like BHT (0.1 wt%) prevent photooxidation .
Advanced: What mechanistic insights guide the design of this compound-based coordination polymers?
Methodological Answer:
- Ligand geometry : The amino and ester groups act as bidentate ligands, forming octahedral complexes with transition metals (e.g., Cu²⁺, Co²⁺). Jahn-Teller distortions are observed in EPR spectra .
- Crystallographic packing : π-Stacking between aryl rings and metal-ligand bonds dictates framework porosity, validated by BET surface area analysis (>500 m²/g) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
